2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-fluorobenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-6-1-2-8-7(3-6)11-5-12(8)4-9(13)14/h1-3,5H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQOENTZASGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
In a typical procedure, 4-fluoro-1,2-phenylenediamine (10 mmol) reacts with glyoxylic acid (12 mmol) in aqueous HCl (6 M) under reflux for 8–12 hours. The reaction proceeds via electrophilic substitution, where the α-keto group of glyoxylic acid facilitates cyclization. The intermediate 5-fluoro-1H-benzimidazole is isolated in 65–75% yield after neutralization with sodium bicarbonate and extraction with ethyl acetate.
Acetylation at the N1 Position
The acetylation step employs chloroacetic acid (1.2 eq) in the presence of a base such as potassium carbonate (2.0 eq) in dimethylformamide (DMF). The mixture is heated to 80°C for 6 hours, yielding this compound with 60–70% efficiency. Purification via recrystallization from ethanol/water (1:3) enhances purity to >98%.
Key Data Table: Classical Condensation Method
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | 4-fluoro-1,2-phenylenediamine | |
| Cyclization Agent | Glyoxylic acid | |
| Reaction Temperature | Reflux (100–110°C) | |
| Acetylation Base | K₂CO₃ | |
| Overall Yield | 40–50% |
Coupling Agent-Mediated Synthesis
Patent literature (WO2011099832A2) discloses an alternative route using peptide coupling agents to enhance reaction efficiency. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Activation of Carboxylic Acid
Chloroacetic acid (1.1 eq) is activated with HBTU (O-benzotriazole-1-yl-1,1,3,3-tetramethyluronium hexafluorophosphate, 1.2 eq) and DIPEA (N,N-diisopropylethylamine, 2.5 eq) in anhydrous DMF. The mixture is stirred at 0°C for 30 minutes to form the reactive HOBt ester.
N-Alkylation of Benzimidazole
5-Fluoro-1H-benzimidazole (1.0 eq) is added to the activated ester solution, and the reaction is warmed to 25°C for 12 hours. The product precipitates upon addition of ice-cold water, yielding 75–80% of the target compound. Chromatographic purification (silica gel, CH₂Cl₂/MeOH 10:1) ensures >95% purity.
Advantages Over Classical Method
- Higher yields (75–80% vs. 40–50%)
- Mild reaction conditions (room temperature)
- Reduced formation of di-acetylated byproducts
Solvent-Free Alkylation Strategy
A solvent-free protocol developed by AJ Green Chem optimizes atom economy and reduces waste. This method utilizes tert-butyl chloroacetate as an alkylating agent under neat conditions.
Reaction Setup
5-Fluoro-1H-benzimidazole (1.0 eq) and tert-butyl chloroacetate (1.05 eq) are mixed without solvent and heated to 90°C for 4 hours. The tert-butyl group acts as a transient protecting group, minimizing side reactions.
Deprotection and Acid Formation
The intermediate tert-butyl ester is hydrolyzed using 6 M HCl at 70°C for 2 hours. After neutralization with NaOH, the product is extracted with ethyl acetate and dried over Na₂SO₄, achieving 85–90% yield.
Comparison of Alkylation Methods
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Classical Condensation | 40–50% | >98% | 18–20 hours |
| Coupling Agent-Mediated | 75–80% | >95% | 12 hours |
| Solvent-Free | 85–90% | >99% | 6 hours |
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate the cyclization step. A mixture of 4-fluoro-1,2-phenylenediamine and glycolic acid (1:1.2 molar ratio) is irradiated at 150°C for 20 minutes in a sealed vessel. This method reduces reaction time from hours to minutes while maintaining yields of 70–75%.
Purification and Analytical Validation
All synthetic routes require rigorous purification to meet pharmaceutical standards:
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
-
Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.
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Applications : Ester derivatives serve as intermediates for further functionalization (e.g., hydrazide formation) .
Amidation and Hydrazide Formation
The acid reacts with amines or hydrazine to form amides or hydrazides, respectively, enabling linkage to pharmacophores.
-
Kinetics : Reactions typically complete within 4–6 hours under reflux.
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Biological Relevance : Hydrazides are precursors for anticonvulsant and antitubercular agents .
Nucleophilic Aromatic Substitution
The fluorine atom at the 5-position participates in substitution reactions under specific conditions.
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Limitations : Fluorine’s low reactivity necessitates strong nucleophiles (e.g., azide, thiocyanate) and elevated temperatures.
Cyclization Reactions
The acetic acid moiety facilitates cyclization to form heterocyclic systems.
Oxidation and Reduction
The benzimidazole core and side chain are redox-active.
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Challenges : Over-oxidation risks necessitate controlled conditions.
Metal Complexation
The nitrogen-rich structure chelates transition metals, forming bioactive complexes.
| Metal Salt | Conditions | Product | Application | Source |
|---|---|---|---|---|
| CuCl<sub>2</sub> | Ethanol, RT | Cu(II)-benzimidazole complex | Antifungal activity | |
| AgNO<sub>3</sub> | Aqueous, dark | Ag(I)-benzimidazole complex | Antibacterial coatings |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzimidazole ring.
Key Research Findings
-
Structure-Activity Relationships :
-
Thermodynamic Data :
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds within the benzimidazole family, including this compound, exhibit significant antimicrobial and antifungal properties. For example, studies have shown efficacy against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .
- Anticancer Properties : The compound has been evaluated for its anticancer activity, demonstrating the ability to induce apoptosis in cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human breast adenocarcinoma cells (MCF-7) with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimycobacterial Activity : A notable area of research focuses on the compound's potential as an antitubercular agent against Mycobacterium tuberculosis. In vitro studies reported effective inhibition of DprE1, an essential enzyme for mycobacterial cell wall synthesis, at concentrations below 6 µg/mL, indicating its promise as a lead for new tuberculosis therapies .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.
- Receptor Modulation : Interaction with molecular targets such as receptors can alter signaling pathways associated with cell survival and apoptosis.
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing derivatives of benzimidazole assessed their antimicrobial efficacy against various pathogens, including resistant strains. The results indicated that certain derivatives exhibited significant activity, supporting the development of new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
In vitro evaluations conducted by the National Cancer Institute demonstrated that derivatives of benzimidazole showed cytotoxic effects against a panel of cancer cell lines. The study highlighted that these compounds could serve as potential candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic Acid ():
- Fluorine at position 6 instead of 5 alters electron distribution and steric interactions.
- This positional isomer may exhibit reduced binding affinity to targets sensitive to substituent orientation, such as CRTh2 receptors .
- Key Data : Purity 97%, molecular weight 194.17 g/mol, InChI key
IOLDYXRBHGSTFP-UHFFFAOYSA-N.
- Demonstrated in LC-MS studies (m/z 271.380 [M+H]+), this compound’s activity may differ due to enhanced lipophilicity .
Functional Group Modifications
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic Acid Derivatives ():
- A benzylthio group at position 2 improves CRTh2 receptor antagonism (IC50 values in nM range).
- SAR Insight : The thioether linkage enhances metabolic stability compared to ether or ester analogs .
- DMPK Properties : Selected derivatives showed favorable in vitro stability and oral bioavailability in rodent models .
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- Methyl 2-(2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetate (8b) and ethyl 2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetate (8c) are prodrugs hydrolyzed to active carboxylic acids.
- Synthetic Utility : These intermediates simplify purification and enhance cell membrane permeability prior to hydrolysis .
Structural and Pharmacological Data Table
Research Findings and Contradictions
- CRTh2 Antagonism : While benzylthio derivatives () show potent activity, fluorophenyl analogs () may prioritize different targets due to steric effects.
- Metabolic Stability : Ester prodrugs () improve bioavailability but require hydrolysis for activation, unlike direct carboxylic acids.
- Positional Isomerism : Fluorine at C5 vs. C6 ( vs. 18) may alter binding kinetics, though direct comparisons are lacking.
Biological Activity
2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid, a compound with the molecular formula CHFNO and a molecular weight of 194.16 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- CAS Number : 1501106-40-6
- Boiling Point : 410.0 ± 51.0 °C (predicted)
- Density : 1.45 ± 0.1 g/cm³ (predicted)
- pKa : 3.24 ± 0.10 (predicted) .
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation and antimicrobial resistance.
- Cellular Activity : Substitutions on the benzimidazole ring significantly affect the compound's potency against specific targets, such as Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), where modifications at the C-5 position enhance activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of fluorine at the C-5 position of the benzimidazole ring markedly improves biological activity compared to unsubstituted analogs. For instance, compounds with substitutions at C-4 showed decreased potency, while C-5 substitutions led to a five-fold increase in cellular activity .
| Compound | Substitution | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 3 | None | 288 | Moderate |
| Compound 4 | C-4 substitution | >288 | Decreased |
| Compound 5 | C-5 substitution | <60 | Enhanced |
Antimicrobial Effects
The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from moderate to low micromolar concentrations .
Anticancer Activity
In cancer research, derivatives of benzimidazole, including this compound, have been evaluated for their ability to inhibit various cancer cell lines. The IC50 values reported for different derivatives indicate promising anticancer activity, with some compounds demonstrating effectiveness in the low micromolar range against specific targets like EGFR and VEGFR .
Case Studies
- In Vivo Studies : A study demonstrated that benzimidazole derivatives exhibited anti-inflammatory effects in animal models, suggesting potential therapeutic applications beyond antimicrobial properties .
- Molecular Modeling : Computational studies have elucidated binding interactions between the compound and target proteins, supporting its role as a potential lead compound for drug development against resistant strains of pathogens .
Q & A
Basic: What are the common synthetic routes for preparing 2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A widely used method is the reaction of 5-fluoro-1H-benzimidazole with chloroacetic acid derivatives under basic conditions. For example, potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) facilitates the alkylation of the benzimidazole nitrogen, yielding the target compound . Key steps include:
- Reagent ratios : Equimolar amounts of benzimidazole and chloroacetic acid derivatives.
- Reaction monitoring : TLC with ethyl acetate/hexane (1:1) as the mobile phase.
- Purification : Column chromatography using silica gel (60–120 mesh) or recrystallization from ethanol.
Contradictions : Some protocols report lower yields (<50%) due to competing side reactions (e.g., hydrolysis of chloroacetate). Adjusting reaction time (24–48 hours) and temperature (room temperature vs. reflux) can mitigate this .
Basic: How can researchers characterize the purity and structure of this compound?
Answer:
Combined spectroscopic and chromatographic methods are essential:
- 1H/13C NMR : Confirm the presence of the acetic acid side chain (δ ~4.5 ppm for CH₂, δ ~170 ppm for COOH) and fluorine substitution on the benzimidazole ring (splitting patterns in aromatic regions) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Elemental analysis : Validate empirical formula (e.g., C₉H₇FN₂O₂) with <0.4% deviation from theoretical values .
Advanced: How can solvent-free synthesis improve the yield of this compound?
Answer:
Solvent-free methods reduce side reactions and enhance atom economy. For example:
- Eaton’s reagent (P₂O₅·CH₃SO₃H) : Enables Friedel-Crafts acylation under solvent-free conditions at 80°C, achieving yields >90% .
- Mechanochemical grinding : Ball-milling benzimidazole derivatives with chloroacetic acid and K₂CO₃ for 2 hours yields 85–88% product .
Key considerations : - Monitor reaction progress via FT-IR to track carbonyl group formation (1700–1750 cm⁻¹).
- Compare with traditional methods (e.g., DMF-based synthesis) to validate efficiency .
Advanced: What strategies resolve low yields in benzimidazole alkylation reactions?
Answer:
Low yields often stem from poor nucleophilicity of the benzimidazole nitrogen or competing hydrolysis. Solutions include:
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to protect reactive sites during alkylation.
- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 24 hours) and improve regioselectivity .
- Catalytic systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
Data analysis : Compare yields under varied conditions using ANOVA to identify statistically significant optimizations.
Advanced: How do structural modifications (e.g., fluorination) affect biological activity?
Answer:
Fluorine substitution enhances metabolic stability and binding affinity. For example:
- Anticancer activity : 5-Fluoro derivatives show improved inhibition of topoisomerase I (IC₅₀ = 2.1 µM) compared to non-fluorinated analogs (IC₅₀ = 8.7 µM) .
- Anti-inflammatory activity : Fluorine at position 5 increases COX-2 selectivity (COX-2 IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 12.3 µM) by enhancing hydrophobic interactions with the active site .
Methodology : - Molecular docking : Use AutoDock Vina to simulate ligand-protein interactions (PDB ID: 1CX2 for COX-2).
- In vitro assays : Test cytotoxicity via MTT assay on HeLa cells .
Advanced: How can researchers address discrepancies in reported biological activities of analogs?
Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Impurity profiling : Quantify by-products (e.g., unreacted benzimidazole) via LC-MS and correlate with activity .
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) .
Advanced: What analytical challenges arise in detecting trace impurities?
Answer:
Low-level impurities (e.g., hydrolyzed acetic acid derivatives) require sensitive methods:
- LC-MS/MS : Use multiple reaction monitoring (MRM) for ions m/z 220 → 178 (parent) and m/z 165 → 122 (degradant) .
- Detection limits : Achieve LOQ <0.1% via calibration curves with R² >0.995.
- Sample preparation : Solid-phase extraction (C18 cartridges) to isolate impurities .
Advanced: What computational tools predict the pharmacokinetics of this compound?
Answer:
ADMET prediction using:
- SwissADME : Forecast logP (2.1), solubility (-3.2 LogS), and blood-brain barrier permeability (low).
- Molinspiration : Calculate drug-likeness scores (>0.8 indicates favorable bioavailability) .
Validation : Compare predicted vs. experimental plasma protein binding (e.g., 89% predicted vs. 85% observed in rat models) .
Advanced: How to design derivatives for enhanced water solubility?
Answer:
Modify the acetic acid moiety or benzimidazole core:
- Salt formation : Convert to sodium or lysine salts (solubility >50 mg/mL in PBS).
- PEGylation : Attach polyethylene glycol (PEG-400) to the acetic acid side chain .
Evaluation : Measure solubility via shake-flask method and confirm stability via 1H NMR in D₂O .
Advanced: What mechanistic insights explain its enzyme inhibition?
Answer:
Fluorinated benzimidazoles act as competitive inhibitors. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
